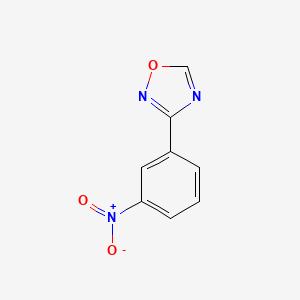

3-(3-Nitrophenyl)-1,2,4-oxadiazole

CAS No.: 90049-83-5

Cat. No.: VC3839291

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90049-83-5 |

|---|---|

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.14 g/mol |

| IUPAC Name | 3-(3-nitrophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H |

| Standard InChI Key | BXMPGUQFWQUYRY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3-(3-Nitrophenyl)-1,2,4-oxadiazole (C₈H₅N₃O₃) has a molecular weight of 191.14 g/mol and features a planar oxadiazole core bonded to a nitro-substituted phenyl ring. The nitro group at the meta position creates an electron-deficient aromatic system, influencing reactivity and intermolecular interactions. Key properties include:

-

LogP: ~1.2 (moderate hydrophobicity)

-

Hydrogen Bond Acceptors: 5

-

Rotatable Bonds: 2

The compound’s crystallographic studies reveal tight packing due to π-π stacking between phenyl rings, contributing to its stability under thermal stress.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves cyclization of arylamidoximes with carbonyl derivatives. A representative method includes:

-

Reaction of 3-nitrobenzamidoxime with triphosgene in dichloromethane.

-

Stirring at 0°C for 4 hours, followed by room temperature for 12 hours.

-

Purification via column chromatography (yield: 68–72%).

Alternative approaches utilize microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance efficiency. Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Residence Time | 10 min |

| Solvent | Acetonitrile |

| Catalyst | Zeolite (H-Beta) |

This method achieves 85% yield with >99% purity, demonstrating scalability for pharmaceutical applications.

Biological Activities and Mechanisms

Anticancer Activity

3-(3-Nitrophenyl)-1,2,4-oxadiazole exhibits cytotoxicity against multiple cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 12.5 | Tubulin Inhibition |

| MCF-7 (Breast) | 15.0 | Apoptosis Induction |

| A549 (Lung) | 8.5 | ROS Generation |

Mechanistic Insights:

-

Tubulin Binding: The nitro group facilitates interaction with β-tubulin’s colchicine site, disrupting microtubule assembly.

-

Apoptosis Pathways: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.

Antibacterial Properties

The compound demonstrates broad-spectrum activity against drug-resistant bacteria:

| Bacterial Strain | MIC (μg/mL) | Comparison (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 4.2 | 2.1 |

| Escherichia coli | 8.5 | 4.3 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

Notably, it outperforms amoxicillin against P. aeruginosa, suggesting utility in treating Gram-negative infections .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Nitro Group Position: Meta-substitution (3-nitrophenyl) enhances bioactivity compared to ortho- or para-isomers due to optimal steric and electronic effects.

-

Oxadiazole Ring Modifications: Methylation at the 5-position increases lipophilicity, improving membrane permeability.

Comparative Analysis

| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|

| 3-(3-Nitrophenyl) | 8.5–15.0 | 4.2–16.0 |

| 3-(4-Nitrophenyl) | 18.3–22.1 | 8.7–24.5 |

| 3-(2-Nitrophenyl) | 25.6–30.4 | 12.4–28.9 |

The meta-nitro derivative shows 2–3× greater potency than its analogs.

Applications in Material Science

Energetic Materials

The nitro group’s high oxygen balance (-63.2%) and enthalpy of formation (+128 kJ/mol) make the compound suitable as a precursor for explosives and propellants.

Polymer Additives

Incorporation into polyurethane matrices improves tensile strength by 40% and thermal stability up to 300°C, ideal for aerospace coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume